[3,3'-Bithiophene]-4-carboxaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6OS2 |
|---|---|
Molecular Weight |
194.3 g/mol |
IUPAC Name |
4-thiophen-3-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-3-8-5-12-6-9(8)7-1-2-11-4-7/h1-6H |
InChI Key |
GIGCHBXZNVWHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CSC=C2C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Preparation of 3,3 Bithiophene 4 Carboxaldehyde
Precursor Synthesis and Strategic Functionalization of Bithiophene Cores
The construction of the [3,3'-Bithiophene]-4-carboxaldehyde framework typically commences with the synthesis of the core 3,3'-bithiophene (B186561) structure. A prevalent method for achieving this is through cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, which unite 3-bromothiophene (B43185) monomers. ontosight.ai These reactions are favored for their ability to produce the bithiophene scaffold with high yields and purity. ontosight.ai
Once the 3,3'-bithiophene core is established, strategic functionalization is necessary to introduce the carboxaldehyde group at the desired position. This often involves the introduction of a directing group or a precursor functional group that can be later converted to an aldehyde. For instance, a bromo-substituted bithiophene can be synthesized to serve as a versatile intermediate for subsequent functionalization. rsc.org The synthesis of 3,4′-dibromo-2,2′-bithiophene has been achieved through metal-catalyzed cross-coupling, providing a key intermediate for creating disubstituted bithiophenes. rsc.org
Direct Formylation Reactions for Aldehyde Group Introduction on Bithiophene Systems
Direct formylation presents a more streamlined approach to introducing the aldehyde functionality onto the bithiophene core. These methods rely on the principles of electrophilic aromatic substitution, where the electron-rich thiophene (B33073) rings are susceptible to attack by formylating agents. wikipedia.orgyoutube.com
Vilsmeier-Haack Formylation as a Key Synthetic Pathway
The Vilsmeier-Haack reaction stands out as a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including bithiophenes. ijpcbs.comorganic-chemistry.orgjk-sci.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). ijpcbs.comjk-sci.com The resulting electrophilic species, a halomethyleniminium salt, then attacks the bithiophene ring. ijpcbs.com Subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde. jk-sci.com
The regioselectivity of the Vilsmeier-Haack reaction on substituted thiophenes is influenced by the steric and electronic properties of both the substrate and the Vilsmeier reagent. researchgate.net For 3-substituted thiophenes, formylation can be directed to either the 2- or 5-position by carefully selecting the size of the Vilsmeier reagent. researchgate.net Research indicates that for 3,3'-bithiophene, the 4-position is activated for electrophilic formylation. researchgate.net The reaction has been successfully applied to synthesize various formyl-arylbithiophenes. researchgate.net
A study on the formylation of 3-methoxybenzo[b]thiophene demonstrated that at moderate temperatures, the reaction yields 2-formyl-3-methoxybenzo[b]thiophen, while more drastic conditions lead to 3-chloro-2-formylbenzo[b]thiophen. rsc.org
Exploration of Other Electrophilic Aromatic Formylation Approaches
Beyond the Vilsmeier-Haack reaction, other electrophilic aromatic formylation methods can be considered. The Gattermann-Koch reaction, which uses carbon monoxide and hydrogen chloride in the presence of a catalyst, is a classic method for formylating aromatic compounds, although it often requires high pressure. google.comyoutube.com
Another approach involves the use of dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). nih.gov This method has proven effective for formylating a range of activated aromatic rings. nih.gov The general procedure involves mixing the aromatic compound with TiCl₄ and then adding dichloromethyl methyl ether, followed by quenching with an aqueous solution. nih.gov
Metalation followed by reaction with a formylating agent like DMF is another viable strategy. researchgate.net This involves deprotonating the thiophene ring with a strong base, such as butyllithium, to create a highly nucleophilic intermediate that then reacts with DMF to introduce the formyl group. wikipedia.org
Orthogonal Protection and Deprotection Strategies in Multi-Step Synthesis
In complex, multi-step syntheses, the use of protecting groups is often indispensable to ensure the chemoselectivity of reactions. numberanalytics.comnih.gov Protecting groups temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. numberanalytics.com The key to a successful protecting group strategy lies in orthogonality, which allows for the selective removal of one protecting group in the presence of others under specific and non-interfering conditions. numberanalytics.com
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Transitioning a synthetic route from a laboratory scale to a larger, more practical scale necessitates careful optimization of reaction conditions to maximize yield, purity, and efficiency. acs.orgacs.org Key parameters that are often fine-tuned include reaction temperature, pressure, solvent, and catalyst loading. google.comgoogle.com
For instance, in formylation reactions, the temperature can range from below 0°C to as high as 80°C, depending on the reactivity of the substrate. jk-sci.com The choice of solvent can also significantly impact the reaction outcome. mdpi.com In Suzuki-Miyaura cross-coupling reactions, which can be used to build the bithiophene core, optimization of the base, solvent system, and catalyst is crucial for achieving high yields. nih.gov Researchers have found that for certain Suzuki couplings, a mixture of toluene (B28343) and water with a palladium catalyst and a base like potassium phosphate (B84403) is effective. nih.gov
The development of flow processes for reactions like palladium-catalyzed cross-coupling can also improve scalability and control over reaction parameters. researchgate.net
Purity Assessment and Isolation Techniques for Synthetic Intermediates and Final Products
Ensuring the purity of synthetic intermediates and the final this compound product is paramount for its intended applications. A variety of analytical techniques are employed to assess purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of a mixture. google.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to identify impurities. orgsyn.org
Isolation and purification of the target compound and its precursors are typically achieved through techniques such as column chromatography, recrystallization, and extraction. orgsyn.orgorgsyn.org Column chromatography is widely used to separate compounds based on their differential adsorption to a stationary phase. Recrystallization is an effective method for purifying solid compounds by dissolving them in a suitable solvent and allowing them to crystallize out, leaving impurities behind in the solution. orgsyn.org Liquid-liquid extraction is used to separate compounds based on their different solubilities in two immiscible liquid phases. orgsyn.orgorgsyn.org Following purification, drying agents like anhydrous magnesium sulfate (B86663) or sodium sulfate are used to remove any residual water from the organic solution. orgsyn.orgorgsyn.org
Reactivity and Derivatization Chemistry of 3,3 Bithiophene 4 Carboxaldehyde
Aldehyde Group Reactivity: Nucleophilic Addition and Condensation Reactions
The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity is the foundation for numerous derivatization strategies, enabling the extension of the conjugated system and the introduction of new functionalities.
Formation of Imines, Oximes, and Hydrazones for Functionalization
The reaction of [3,3'-Bithiophene]-4-carboxaldehyde with primary amines, hydroxylamine (B1172632), or hydrazine (B178648) and its derivatives serves as a straightforward method for functionalization. These condensation reactions proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. sciforum.netmdpi.com
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under neutral or mildly acidic conditions yields imines (or Schiff bases). sciforum.netmdpi.com This transformation is valuable for creating conjugated molecules that can act as ligands for metal complexes or as building blocks for more complex heterocyclic systems. The reaction is typically reversible and can be driven to completion by removing the water formed. mdpi.com
Oximes: Condensation with hydroxylamine (NH₂OH) produces oximes. masterorganicchemistry.com This reaction is often performed by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. mdpi.com Oximes are stable compounds and can serve as intermediates for further transformations, such as the Beckmann rearrangement or reduction to amines. masterorganicchemistry.com
Hydrazones: Reaction with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) affords hydrazones. pharmdguru.com Hydrazones are highly crystalline derivatives and have been investigated for their wide range of biological activities. pharmdguru.com The formation of hydrazones is a key step in the Wolff-Kishner reduction.
| Reactant | Product Type | General Reaction Conditions |
| Primary Amine (R-NH₂) | Imine (Schiff base) | Neutral or mildly acidic, removal of water sciforum.netmdpi.com |
| Hydroxylamine (NH₂OH) | Oxime | Weakly acidic medium masterorganicchemistry.com |
| Hydrazine (R-NH-NH₂) | Hydrazone | Condensation, often in an alcohol solvent |
Knoevenagel Condensation and Related Carbonyl Coupling Reactions
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate, or malonic acid). wikipedia.orgallaboutchemistry.nettaylorandfrancis.com This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. wikipedia.org
For this compound, the Knoevenagel condensation would extend the π-conjugated system by introducing an α,β-unsaturated moiety. The reaction proceeds through the nucleophilic addition of the enolate (formed from the active methylene compound) to the aldehyde, followed by dehydration. wikipedia.orglibretexts.org The resulting products are valuable as monomers for polymerization or as components in functional dyes and nonlinear optical materials. The Doebner modification of this reaction, using pyridine (B92270) as a solvent with a malonic acid derivative, would lead to a cinnamic acid analogue after condensation and decarboxylation. wikipedia.org
| Active Methylene Compound | Catalyst Example | Expected Product Type |
| Malononitrile | Piperidine | 2-([3,3'-Bithiophen]-4-yl)methylenemalononitrile |
| Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-([3,3'-bithiophen]-4-yl)acrylate |
| Malonic Acid (Doebner) | Pyridine | 3-([3,3'-Bithiophen]-4-yl)acrylic acid |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions are fundamental for converting carbonyls into alkenes, thereby creating new carbon-carbon double bonds with high regioselectivity.
Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. Current time information in Bangalore, IN.masterorganicchemistry.com For this compound, the Wittig reaction offers a direct route to vinyl-substituted bithiophenes. The stereochemical outcome depends on the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, whereas non-stabilized ylides give predominantly (Z)-alkenes. Current time information in Bangalore, IN.organic-chemistry.org The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. mdpi.com It offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. mdpi.commcmaster.ca The HWE reaction almost exclusively produces the (E)-alkene, making it highly stereoselective. mdpi.comwikipedia.org This makes it a preferred method for synthesizing trans-alkenes from this compound, which are often desired for creating linear, well-ordered conjugated polymers.
| Reaction | Reagent Type | Typical Stereoselectivity | Key Advantage |
| Wittig | Phosphorus Ylide | (E) for stabilized ylides, (Z) for non-stabilized ylides Current time information in Bangalore, IN.organic-chemistry.org | Broad substrate scope wikipedia.org |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion | Predominantly (E)-alkene mdpi.comwikipedia.org | High (E)-selectivity, easy byproduct removal mdpi.commcmaster.ca |
Reduction and Oxidation Transformations of the Aldehyde Moiety
The aldehyde group can be readily transformed into other important functional groups, namely alcohols and carboxylic acids, through reduction and oxidation, respectively.
Selective Reduction Pathways to Alcohols and Alkane Derivatives
The aldehyde group of this compound can be selectively reduced to a primary alcohol or completely deoxygenated to a methyl group.
Reduction to Alcohol: The reduction to the corresponding primary alcohol, ([3,3'-Bithiophen]-4-yl)methanol, can be achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). libretexts.orgchemguide.co.uk This reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. libretexts.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used in an ethereal solvent, followed by an acidic workup. chemguide.co.uk The resulting alcohol is a valuable intermediate for introducing the bithiophene unit via ester or ether linkages. nih.gov
Reduction to Alkane: Complete reduction of the aldehyde to a methyl group ([3,3'-Bithiophene]-4-yl)methane can be accomplished under more forcing conditions. Classic methods include the Wolff-Kishner reduction (using hydrazine and a strong base like KOH at high temperatures) or the Clemmensen reduction (using amalgamated zinc in concentrated hydrochloric acid). masterorganicchemistry.com Another method involves the formation of a thioacetal followed by reduction with Raney nickel. youtube.com These reductions are useful when the electronic influence of the carbonyl group needs to be removed entirely.
Oxidation to Carboxylic Acid Derivatives for Polymerization
Aldehydes are easily oxidized to carboxylic acids, a transformation that is often difficult to prevent. libretexts.org The oxidation of this compound would yield [3,3'-Bithiophene]-4-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (CrO₃/H₂SO₄), or milder reagents like Tollens' reagent (Ag(NH₃)₂⁺). libretexts.orglibretexts.org The oxidation is believed to proceed through a hydrate (B1144303) intermediate. libretexts.org
The resulting [3,3'-Bithiophene]-4-carboxylic acid is a key monomer for the synthesis of conjugated polymers. acs.org These polymers can be prepared through various methods, including direct arylation polymerization, where the carboxylic acid group can influence the reaction rate and polymer properties. acs.org Thiophene-based polymers are central to the development of organic semiconductors, photovoltaics, and sensors due to their electronic and optical properties. mdpi.comnih.gov
Electrophilic and Nucleophilic Substitutions on the Bithiophene Ring System
The reactivity of the this compound ring system is governed by the electronic nature of the bithiophene core and the influence of the carboxaldehyde substituent. The bithiophene unit is inherently electron-rich, making it susceptible to electrophilic attack. The positions most prone to substitution are the C5 and C5' carbons, which are para-like to the inter-ring bond, and to a lesser extent, the C2 and C2' positions. The aldehyde group, being an electron-withdrawing group, deactivates the thiophene (B33073) ring to which it is attached, directing incoming electrophiles to the other ring.
Halogenation and Nitration Studies for Further Functionalization
Halogenation and nitration are fundamental electrophilic substitution reactions used to introduce functional handles for further chemical transformations. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related thiophene and bithiophene compounds. nih.gov
Halogenation: The halogenation of bithiophene derivatives can be achieved using various reagents. researchgate.netrsc.org For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or chloroform. The reaction is expected to proceed selectively at the C5' position of the unsubstituted thiophene ring due to the deactivating effect of the aldehyde group on the adjacent ring. Control of stoichiometry is crucial to prevent multiple halogenations.
Nitration: Nitration of thiophene and its derivatives is typically performed using a mixture of nitric acid and sulfuric acid or other nitrating agents like acetyl nitrate. The electron-withdrawing nature of the aldehyde group in this compound would similarly direct the nitro group to the C5' position of the second thiophene ring. The reaction conditions must be carefully controlled to avoid oxidation of the sensitive thiophene rings.
These functionalization methods provide intermediates that are valuable for subsequent cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
Metalation and Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Extended Conjugation
Metalation followed by cross-coupling is a powerful strategy to extend the π-conjugated system of this compound. This approach allows for the introduction of various aryl, heteroaryl, or vinyl groups, thereby tuning the electronic and optical properties of the molecule.
Metalation: Directed ortho-metalation can be achieved by treating the bithiophene with a strong base like n-butyllithium (n-BuLi). The aldehyde group can direct the lithiation to the C4' position. Subsequent reaction with an electrophile, such as a boronic ester or a zinc halide, would install a handle for cross-coupling.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. wikipedia.orgharvard.edu A halogenated derivative of this compound, for instance, at the C5' position, can be coupled with a variety of boronic acids or esters to introduce new C-C bonds. researchgate.netorganic-chemistry.orglibretexts.orgyonedalabs.comacs.org The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. harvard.edu
Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orglibretexts.orgopenochem.org A stannylated derivative of this compound, prepared via metalation, could be coupled with various organic halides. Conversely, a halogenated bithiophene can be reacted with an organostannane. harvard.edu
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgacs.orgresearchgate.netyoutube.com This reaction is known for its high functional group tolerance. acs.org An organozinc derivative of this compound can be prepared and coupled with a range of organic halides to extend the conjugation.
Table 1: Comparison of Cross-Coupling Reactions for Extending Conjugation
| Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki | Boronic acid/ester | Organohalide | Palladium | Stable and non-toxic boron reagents. organic-chemistry.org |
| Stille | Organostannane | Organohalide | Palladium | High functional group tolerance. openochem.org |
| Negishi | Organozinc | Organohalide | Palladium or Nickel | High reactivity and functional group tolerance. wikipedia.org |
Polymerization and Oligomerization Pathways Initiated via Aldehyde Functionality or Bithiophene Moieties
This compound is a valuable monomer for the synthesis of conjugated polymers and oligomers due to the reactive sites on both the aldehyde group and the bithiophene core.
Condensation Polymerization Facilitated by Aldehyde Reactivity
The aldehyde group of this compound can readily undergo condensation reactions with various nucleophiles to form polymers. google.com For example, reaction with compounds containing active methylene groups (e.g., malononitrile, cyanoacetates) under Knoevenagel conditions would lead to polymers with vinylene linkages, extending the conjugation. Similarly, condensation with amines can produce Schiff base polymers (polyimines). researchgate.net These reactions offer a modular approach to designing polymers with tailored properties. While thiophene-2-carboxaldehyde has been studied in condensation reactions, direct polymerization of some thiophene aldehydes can be challenging. acs.orgnih.gov
Oxidative Polymerization of Bithiophene Units for Conjugated Systems
The bithiophene moiety itself is a key structural unit for the formation of conjugated polymers. Oxidative polymerization is a common method to achieve this. nih.govresearchgate.netacs.orgelsevierpure.com This can be accomplished either chemically, using oxidants like iron(III) chloride (FeCl₃), or electrochemically. acs.orgacs.orgrsc.orgbeilstein-journals.org The polymerization proceeds through the coupling of radical cations generated at the C5 and C5' positions of the thiophene rings, leading to the formation of poly(bithiophene) derivatives. The presence of the aldehyde group can influence the polymerization process and the properties of the resulting polymer. The rate of polymerization can be enhanced by the presence of bithiophene or terthiophene units. dtic.mil The properties of the resulting polymer can be tuned by controlling the number of thiophene rings in the monomer unit. mdpi.com
Controlled Radical Polymerization Initiators Derived from this compound
The aldehyde functionality of this compound can be chemically modified to create initiators for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). rsc.orghhu.decmu.educmu.eduunipd.itwikipedia.orgwikipedia.orggoogle.com For instance, the aldehyde can be reduced to an alcohol, which can then be esterified with an α-haloacyl halide (e.g., 2-bromoisobutyryl bromide) to form an ATRP initiator. This functionalized bithiophene can then initiate the polymerization of various vinyl monomers (e.g., styrenes, acrylates), leading to the formation of well-defined block copolymers where a conjugated block is covalently linked to a non-conjugated block. This approach allows for the synthesis of advanced materials with tailored architectures and functionalities.
Table 2: Polymerization Pathways of this compound
| Polymerization Type | Reactive Moiety | Typical Monomers/Reagents | Resulting Polymer Structure |
|---|---|---|---|
| Condensation | Aldehyde | Diamines, active methylene compounds | Polyimines, Poly(vinylene)s |
| Oxidative | Bithiophene | Self-polymerization | Poly(bithiophene) derivative |
| Controlled Radical | Derivatized Aldehyde | Vinyl monomers (styrene, acrylates) | Block copolymers |
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For [3,3'-Bithiophene]-4-carboxaldehyde, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 4-biphenylcarboxaldehyde, the aldehydic proton characteristically appears as a singlet at a downfield chemical shift, around 10.06 ppm. orgsyn.org The aromatic protons of the biphenyl (B1667301) system resonate in the region of 7.45 to 8.01 ppm. orgsyn.org For this compound, similar downfield shifts for the aldehydic and thiophene (B33073) ring protons are expected due to the electron-withdrawing nature of the aldehyde group and the aromaticity of the bithiophene core. For instance, in 3-thiophenecarboxaldehyde, the aldehydic proton is observed at 9.922 ppm, with the thiophene protons appearing between 7.371 and 8.125 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group in this compound is expected to have a chemical shift in the range of 180-200 ppm, a characteristic region for aldehydes and ketones. For example, the carbonyl carbon in 4-biphenylcarboxaldehyde appears at 193.5 ppm. orgsyn.org The sp²-hybridized carbons of the bithiophene rings will resonate in the aromatic region, typically between 120 and 150 ppm.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two thiophene rings and the position of the carboxaldehyde group, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY: This experiment reveals proton-proton couplings within the same thiophene ring. For example, it would show correlations between adjacent protons on each of the thiophene rings.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (carbons with no attached protons) and for confirming the linkage between the two thiophene rings and the position of the aldehyde group by observing correlations between the aldehydic proton and carbons in the adjacent thiophene ring.
Table 1: Representative NMR Data for Related Thiophene and Biphenyl Aldehydes This table is interactive. Click on the headers to sort the data.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Source |
|---|---|---|---|
| 4-Biphenylcarboxaldehyde | 10.08 (s, 1H), 8.02-7.40 (m, 9H) | 191.9, 147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, 127.4 | rsc.orgrsc.org |
| Thiophene-2-carbaldehyde | 9.95 (s, 1H), 7.80-7.77 (m, 2H), 7.22 (t, 1H) | 183.1, 144.0, 136.5, 135.2, 128.4 | rsc.org |
| 3-Chlorobenzaldehyde | 9.98 (s, 1H), 7.85 (t, 1H), 7.77 (dt, 1H), 7.60 (ddd, 1H), 7.49 (t, 1H) | 190.8, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 | rsc.org |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₆OS₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. Techniques like Electrospray Ionization (ESI) are commonly used. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and functional groups.
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. researchgate.net The C-H stretching vibrations of the aldehyde proton typically appear as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations from the thiophene rings would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the rings would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibrations of the thiophene rings are typically found in the 600-800 cm⁻¹ range. ekb.eg
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C-S stretching modes of the thiophene rings are often strong in the Raman spectrum, aiding in the characterization of the bithiophene core.
Table 2: Characteristic IR Absorption Frequencies This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Aldehyde (C=O) | Stretch | 1650-1700 | researchgate.net |
| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | |
| Aromatic (C-H) | Stretch | >3000 | ekb.eg |
| Aromatic (C=C) | Stretch | 1400-1600 | ekb.eg |
| Thiophene (C-S) | Stretch | 600-800 | ekb.eg |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet and possibly the visible region, arising from π→π* transitions within the conjugated bithiophene system. The presence of the aldehyde group can influence the position and intensity of these absorptions. For comparison, evaporated thin films of some bithiophene derivatives show absorption maxima in the range of 350-550 nm. researchgate.net The absorbance of carbonyl groups, such as in aldehydes, can also show weak n→π* transitions at longer wavelengths, typically around 300 nm. masterorganicchemistry.com
Fluorescence Spectroscopy: While not all molecules fluoresce, conjugated systems like bithiophenes often do. If this compound is fluorescent, its emission spectrum would provide information about the energy of its excited state and could be sensitive to the molecular environment. The fluorescence properties are important for potential applications in optoelectronic devices.
X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles. This would definitively establish the conformation of the bithiophene unit (i.e., the dihedral angle between the two thiophene rings) and the orientation of the carboxaldehyde group.
Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (if applicable), π-π stacking between the thiophene rings, and other van der Waals forces. These interactions are crucial for understanding the solid-state properties of the material. The synthesis and X-ray crystal structure of related thieno[2,3-b]pyridine (B153569) derivatives have been reported, demonstrating the utility of this technique for complex heterocyclic systems. researchgate.net
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring in Research
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and assessing the purity of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS can be used to separate it from impurities and starting materials. The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides mass-to-charge ratio data for each separated component, aiding in their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing less volatile compounds or those that are thermally unstable. chemrxiv.org It is particularly useful for monitoring the progress of a chemical reaction by separating the reactants, intermediates, and products in a reaction mixture and identifying them by their mass spectra. nih.gov This allows for the optimization of reaction conditions to maximize the yield of the desired product, this compound.
Theoretical and Computational Chemistry Studies of 3,3 Bithiophene 4 Carboxaldehyde
Quantum Chemical Calculations of Electronic Structure and Energetics (DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic behavior of [3,3'-Bithiophene]-4-carboxaldehyde. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its ground-state electronic properties. semanticscholar.org
DFT methods, particularly with hybrid functionals such as B3LYP, are often used to balance computational cost and accuracy for thiophene-based systems. nih.gov These calculations can predict key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's electronic excitability and chemical reactivity. rsc.org For substituted bithiophenes, the HOMO is typically a π-orbital delocalized across the two thiophene (B33073) rings, while the LUMO is a π*-orbital. The carboxaldehyde group, being an electron-withdrawing group, is expected to lower the energy of the LUMO and reduce the HOMO-LUMO gap compared to unsubstituted bithiophene.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), while computationally more intensive, can provide more accurate descriptions of electron correlation effects. These methods can be used to refine the geometric and electronic parameters obtained from DFT calculations. rsc.org
Table 1: Calculated Electronic Properties of a Model Thiophene Derivative
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -2.5 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 3.7 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |
Conformational Analysis and Torsional Barrier Calculations of the Bithiophene System
The conformational flexibility of this compound is primarily governed by the rotation around the C-C single bond connecting the two thiophene rings. This rotation determines the dihedral angle between the rings and significantly influences the molecule's electronic properties and steric hindrance.
Conformational analysis is typically performed by systematically varying the torsional angle and calculating the corresponding energy using quantum chemical methods. The results of such calculations for similar 3,3'-disubstituted-2,2'-bithiophenes indicate a preference for a non-planar conformation in the gas phase or in solution. nih.gov This is due to a balance between the stabilizing effect of π-conjugation in the planar conformation and the destabilizing steric repulsion between the substituents on the thiophene rings.
The energy difference between the most stable (non-planar) and the fully planar conformation represents the torsional barrier. For substituted biphenyls, which are structurally related, these barriers can be accurately calculated using DFT methods that include corrections for dispersion interactions. rsc.org The calculated torsional barrier for this compound would provide insight into its conformational rigidity and the likelihood of interconversion between different conformers at room temperature.
Prediction of Spectroscopic Signatures and Photophysical Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of organic molecules. rsc.org By calculating the energies of the excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength. For this compound, the main absorption band is expected to correspond to a π-π* transition. The position of this band will be sensitive to the dihedral angle between the thiophene rings.
Furthermore, computational methods can provide insights into the photophysical properties of the molecule, such as its fluorescence and phosphorescence characteristics. furman.edu By mapping the potential energy surfaces of the ground and excited states, it is possible to predict the quantum yields of different photophysical processes. The photophysical properties of thiophene-based compounds are of great interest for applications in organic electronics and bioimaging. smu.edu
Table 2: Predicted Spectroscopic Data for a Model Thiophene Derivative
| Property | Predicted Value | Method |
| λmax (UV-Vis) | 350 nm | TD-DFT |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | TD-DFT |
| Emission Wavelength (Fluorescence) | 450 nm | TD-DFT |
| Stokes Shift | 100 nm | - |
Note: The data in this table is hypothetical and serves as an example of the type of information that can be obtained from computational predictions for a thiophene derivative.
Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods
Computational chemistry can be used to explore the potential reaction pathways of this compound. For instance, the reactivity of the carboxaldehyde group in nucleophilic addition reactions can be investigated. By calculating the energies of reactants, products, and potential transition states, the reaction mechanism can be elucidated. nih.gov
Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For complex reactions, computational methods can help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum chemical calculations provide detailed information about the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of a larger system, such as a solution or a solid-state assembly of this compound molecules. researchgate.net
MD simulations use classical mechanics to model the motion of atoms and molecules over time. mdpi.com These simulations can provide insights into the conformational flexibility of the molecule in a condensed phase, taking into account the effects of solvent molecules or neighboring molecules. researchgate.net Furthermore, MD simulations can be used to study the intermolecular interactions that govern the self-assembly of these molecules into larger structures. Understanding these interactions is crucial for predicting the morphology and properties of thin films or crystals of this compound, which are important for applications in organic electronics.
Rational Design Principles for New Derivatives Based on Computational Predictions
The insights gained from computational studies of this compound can be used to rationally design new derivatives with tailored properties. For example, by systematically modifying the substituents on the thiophene rings, it is possible to tune the HOMO-LUMO gap and, consequently, the electronic and optical properties of the molecule.
Computational screening of a virtual library of derivatives can help to identify promising candidates for specific applications, such as organic photovoltaics or light-emitting diodes. By predicting the properties of these new molecules before they are synthesized, computational chemistry can significantly accelerate the discovery and development of new functional materials. The principles of biomimetics can also be applied in the design of novel thiophene derivatives with enhanced biological activity.
Applications and Advanced Materials Development Utilizing 3,3 Bithiophene 4 Carboxaldehyde
Role as a Monomer or Building Block in Conjugated Polymers and Oligomers for Organic Electronics
The bithiophene core of [3,3'-Bithiophene]-4-carboxaldehyde provides inherent charge transport capabilities, making it an attractive monomer for creating conjugated polymers and oligomers. juniperpublishers.com These materials are central to the advancement of organic electronic devices due to their potential for low-cost fabrication, flexibility, and tunable electronic properties. juniperpublishers.comresearchgate.net The aldehyde functional group allows for a variety of polymerization reactions, including condensation and cross-coupling reactions, to form extended π-conjugated systems.
Organic Semiconductors for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
In the realm of organic electronics, thiophene-based materials are among the most extensively studied semiconductors due to their excellent charge transport properties and environmental stability. juniperpublishers.com The incorporation of the this compound unit into polymer backbones can lead to materials with favorable charge carrier mobilities, a critical parameter for the performance of Organic Field-Effect Transistors (OFETs). researchgate.net The planarity and electron-rich nature of the bithiophene unit facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. beilstein-journals.org
For Organic Light-Emitting Diodes (OLEDs), the bithiophene moiety can be functionalized to create donor-π-acceptor (D-π-A) type structures. beilstein-journals.org By reacting the aldehyde group with suitable electron-donating or electron-accepting units, the emission color and efficiency of the resulting polymer can be precisely tuned. nih.govrsc.org For instance, polymers designed with bithiophene units have been investigated as emissive layers in OLEDs, with some demonstrating the potential for white light emission. nih.govrsc.org The performance of such OLEDs is highly dependent on the molecular design and the resulting photophysical properties of the polymer. beilstein-journals.orgresearchgate.net
Table 1: Performance of Thiophene-Based Polymers in OLEDs
| Polymer System | Device Performance Metric | Value | Reference |
|---|---|---|---|
| Fluorene-benzotriazole with thiophene (B33073) linker (TP2) | Charge Carrier Mobility | 0.017 cm²/V·s | nih.gov |
| Fluorene-benzotriazole without thiophene linker (SP3) | Charge Carrier Mobility | 0.073 cm²/V·s | nih.gov |
| DMB-TT-TPA (8) | Maximum External Quantum Efficiency | 4.61% | beilstein-journals.org |
| DMB-TT-TPA (8) | Maximum Current Efficiency | 10.6 cd/A | beilstein-journals.org |
| DMB-TT-TPA (8) | Maximum Power Efficiency | 6.70 lm/W | beilstein-journals.org |
Active Materials in Organic Photovoltaic Cells (OPVs)
In the field of organic photovoltaics (OPVs), or organic solar cells, the design of donor and acceptor materials with appropriate energy levels is paramount for achieving high power conversion efficiencies (PCE). nih.gov Conjugated polymers derived from this compound can act as the electron donor material in a bulk heterojunction (BHJ) solar cell. The bithiophene unit contributes to broad absorption in the solar spectrum and good charge transport. mdpi.com
By copolymerizing this compound derivatives with other aromatic or electron-deficient units, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tailored to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell. researchgate.net For example, copolymers of 3,4-ethylenedithiathiophene have been synthesized and tested in OPVs, achieving PCEs of up to 2.4%. rsc.org While a copolymer of tetrathienylthiophene with poly(3-hexylthiophene) showed a lower PCE of 0.14%, it highlights the ongoing research into new polymer structures. mdpi.com The performance of these materials is also heavily influenced by the choice of the acceptor material (e.g., PCBM) and the morphology of the active layer blend. nih.govmdpi.com
Table 2: Photovoltaic Properties of Thiophene-Based Copolymers
| Polymer System | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) | Reference |
|---|---|---|---|---|---|
| 3,4-ethylenedithiathiophene-based copolymer | 0.69 | 6.62 | 0.53 | 2.4 | rsc.org |
| TTT-co-P3HT:PC71BM | N/A | N/A | N/A | 0.14 | mdpi.com |
| P3HT:PC71BM | N/A | N/A | N/A | 1.15 | mdpi.com |
Development of Electrochromic and Thermochromic Materials
Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. researchgate.net Polythiophenes and their derivatives are well-known for their excellent electrochromic properties, displaying distinct color changes between their neutral and oxidized states. scispace.com The aldehyde functionality of this compound can be used to synthesize polymers with tailored electrochromic behavior. By modifying the polymer backbone, the colors of the different redox states can be fine-tuned. scispace.com
Functionalized poly(3,4-ethylenedioxy bithiophene)s have demonstrated improved optical contrast, coloration efficiency, and stability, with multicolor changes. nih.gov These materials are promising for applications such as smart windows, displays, and camouflage technologies. researchgate.net Thermochromism, a color change induced by temperature, is another property that can be engineered into polymers derived from this bithiophene building block, further expanding their potential applications.
Scaffold for Fluorescent Probes and Chemosensors
The bithiophene unit possesses inherent fluorescence, which can be modulated by the presence of specific analytes. This makes this compound an excellent scaffold for the design of fluorescent probes and chemosensors. nih.govbath.ac.uk The aldehyde group provides a convenient handle for attaching recognition moieties that can selectively bind to target ions or molecules.
Upon binding of the analyte, a change in the electronic structure of the molecule can occur, leading to a "turn-on" or "turn-off" fluorescent response. nih.gov For example, thiophene-based chemosensors have been developed for the detection of metal ions like Cu²⁺ and Al³⁺, with detection limits in the nanomolar range. nih.gov The design of these sensors often involves principles like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). bath.ac.uk The versatility of the aldehyde group allows for the creation of a wide array of sensors for various biological and environmental applications. rsc.org
Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The aldehyde group of this compound can be readily converted into various chelating groups, making it a valuable precursor for ligand design in coordination chemistry. These ligands can then be used to form complexes with a wide range of metal ions.
Furthermore, these tailored ligands can be employed in the construction of Metal-Organic Frameworks (MOFs). researchgate.netnih.gov MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgrsc.org By incorporating the bithiophene unit into the organic linkers of a MOF, the electronic properties of the framework can be tuned. For instance, the resulting MOF could exhibit electrical conductivity or be used as an electrocatalyst. rsc.org The specific coordination geometry and the nature of the metal-ligand interactions will dictate the final structure and properties of the MOF. nih.gov
Integration into Supramolecular Architectures and Self-Assembled Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The bithiophene core of this compound, with its extended π-system, is prone to π-π stacking interactions, which can drive the self-assembly of molecules into well-ordered structures.
By modifying the aldehyde group, specific recognition sites can be introduced to guide the self-assembly process. This allows for the creation of complex supramolecular architectures such as nanofibers, gels, and liquid crystals. These self-assembled systems can have applications in areas such as organic electronics, sensing, and nanotechnology, where the macroscopic properties of the material are determined by the arrangement of the molecules at the nanoscale.
Development of Functionalized Surfaces and Interfaces for Material Science Applications
The unique chemical structure of this compound, featuring a reactive aldehyde group and a conductive bithiophene backbone, makes it a valuable building block for the development of functionalized surfaces and interfaces in material science. The aldehyde functionality provides a convenient handle for covalently grafting the molecule onto various substrates, while the bithiophene unit imparts desirable electronic and optical properties to the modified surface.
The primary strategy for surface functionalization involves the reaction of the aldehyde group with complementary functionalities on a substrate. For instance, surfaces rich in amine groups can be readily modified through the formation of a stable imine bond. This approach allows for the controlled immobilization of the bithiophene moiety, creating a well-defined molecular layer. The resulting functionalized surfaces exhibit the characteristic properties of the bithiophene unit, such as conductivity and the ability to undergo electropolymerization.
Research has demonstrated the utility of these functionalized surfaces in various applications. The bithiophene units, once anchored to a surface, can serve as nucleation sites for the electrochemical polymerization of other thiophene-based monomers. This bottom-up approach allows for the fabrication of conductive polymer films that are covalently attached to the substrate, leading to enhanced stability and adhesion compared to physically adsorbed films.
The properties of the resulting interfaces are significantly influenced by the nature of the substrate and the density of the grafted this compound molecules. The ability to tune the surface properties by controlling the molecular architecture is a key advantage in designing materials for specific applications, such as organic electronics and sensors. The conductive nature of the bithiophene-derived layers can be exploited in the fabrication of organic thin-film transistors (OTFTs) and chemiresistive sensors.
Furthermore, the introduction of the bithiophene unit onto a surface can alter its interfacial energy and wetting characteristics. This modification can be crucial for controlling the morphology of subsequently deposited layers in multilayered device structures, impacting device performance. The versatility of this compound as a surface modifier opens up possibilities for creating a wide range of tailored interfaces with specific electronic, optical, and chemical properties for advanced materials development. While direct research on this compound for neural interfaces is not explicitly detailed, the broader class of thiophene-based materials, like PEDOT:PSS, has been extensively studied for such applications. nih.gov These materials are valued for their ability to improve the recording and stimulation performance of neural electrodes. nih.gov
Future Research Directions and Emerging Paradigms for 3,3 Bithiophene 4 Carboxaldehyde Research
Development of Sustainable and Green Synthetic Methodologies
The future of [3,3'-Bithiophene]-4-carboxaldehyde synthesis lies in the adoption of green and sustainable practices. Traditional multi-step syntheses often rely on hazardous reagents and generate significant chemical waste. jddhs.com The development of environmentally benign and economically viable synthetic routes is therefore a primary research goal. Key strategies include the use of alternative solvents, renewable starting materials, and energy-efficient reaction conditions. jddhs.comjddhs.com
Exploration of Novel Derivatization Pathways and Catalytic Systems
The aldehyde functional group of this compound is a gateway to a vast array of novel derivatives with tailored properties. Future research will focus on exploring new derivatization pathways to create a diverse library of functional molecules. This includes the development of advanced catalytic systems that enable precise and selective transformations of the aldehyde group.
The exploration of multicomponent reactions (MCRs) presents a promising avenue for the efficient, one-pot synthesis of complex molecules from simple starting materials. researchgate.net These reactions are inherently more sustainable as they often reduce the number of synthetic steps and purification processes. researchgate.net The development of novel catalysts, including biocatalysts and metal-organic frameworks (MOFs), will enable more sophisticated and controlled derivatization reactions, leading to materials with unprecedented functionalities.
Advanced Functional Material Design with Tailored Electronic and Optical Properties
A major focus of future research will be the design of advanced functional materials derived from this compound with precisely controlled electronic and optical properties. By strategically modifying the molecular structure through derivatization, researchers can fine-tune the material's energy levels, charge transport characteristics, and light absorption and emission profiles.
For instance, the introduction of electron-donating or electron-withdrawing groups can systematically alter the bandgap of the resulting polymers, making them suitable for specific applications in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). Computational modeling and theoretical chemistry will play a crucial role in predicting the properties of new derivatives, thereby guiding synthetic efforts towards the most promising candidates. This synergy between computational design and experimental synthesis will accelerate the discovery of materials with optimized performance for next-generation electronic and optoelectronic devices.
Integration into Multicomponent Systems and Hybrid Materials for Enhanced Performance
The integration of this compound derivatives into multicomponent systems and hybrid materials offers a powerful strategy for enhancing their performance and creating materials with novel functionalities. This can be achieved through both covalent and non-covalent interactions, leading to the formation of complex architectures with synergistic properties.
One promising approach is the incorporation of bithiophene units into metal-organic frameworks (MOFs). rsc.org This can be accomplished through one-pot synthesis methods, where multiple linkers are introduced to create multivariate MOFs with tunable properties. rsc.org The resulting hybrid materials can exhibit enhanced porosity, catalytic activity, and sensing capabilities. Another area of exploration is the development of hybrid materials by combining bithiophene-based polymers with inorganic nanoparticles, such as quantum dots or metal oxides. These hybrid systems can exhibit unique photophysical properties and improved charge separation and transport, making them attractive for applications in solar cells and photocatalysis.
Application in Emerging Technologies, including Advanced Electronics and Sensing Platforms
The unique properties of this compound and its derivatives make them highly promising for a range of emerging technologies. In the field of advanced electronics, these materials are being investigated for use in organic field-effect transistors (OFETs), which are the fundamental building blocks of flexible and transparent electronic circuits. The ability to tune their charge transport properties through chemical modification is a key advantage in this context.
Furthermore, the sensitivity of the electronic and optical properties of bithiophene-based materials to their local environment makes them excellent candidates for chemical and biological sensors. The aldehyde group can be readily functionalized with specific recognition elements to create highly selective sensors for a variety of analytes. Future research will focus on developing sophisticated sensor arrays and integrated sensing platforms based on these materials for applications in environmental monitoring, medical diagnostics, and industrial process control.
Challenges and Opportunities in Scaling Up Research and Development for Industrial Relevance
While the laboratory-scale synthesis and characterization of this compound derivatives have shown great promise, significant challenges remain in scaling up their production for industrial applications. These challenges include the development of cost-effective and scalable synthetic routes, ensuring batch-to-batch consistency and purity, and establishing robust quality control measures.
Overcoming these hurdles will require close collaboration between academic researchers and industrial partners. The development of continuous flow chemistry processes offers a potential solution for scalable and controlled synthesis. beilstein-journals.org Despite the challenges, the potential rewards are substantial. The successful commercialization of materials derived from this compound could lead to breakthroughs in a wide range of industries, from consumer electronics and renewable energy to healthcare and environmental protection. The continued exploration of this versatile building block holds the key to unlocking a new generation of high-performance organic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
